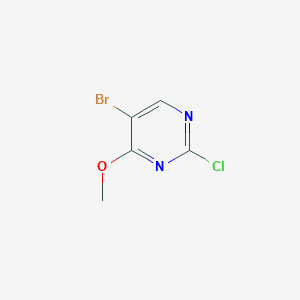

5-Bromo-2-chloro-4-methoxypyrimidine

Beschreibung

Overview of Pyrimidine (B1678525) Scaffold in Organic Synthesis

The pyrimidine ring system is a fundamental heterocyclic scaffold in organic chemistry. nih.gov This six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 is a key structural component in numerous natural products, including the nucleobases uracil (B121893), thymine, and cytosine, which are essential for life. wikipedia.orgumich.edu The pyrimidine motif is also found in many synthetic compounds with diverse applications. wikipedia.orgorientjchem.org Its prevalence has made it an attractive target for organic chemists, who utilize it as a foundational structure to build a wide range of biologically active molecules and advanced materials. nih.govresearchgate.net

Significance of Halogenation in Heterocyclic Systems

The introduction of halogen atoms, such as bromine and chlorine, onto heterocyclic rings like pyrimidine dramatically influences their chemical properties. Halogenation decreases the electron density of the aromatic ring, which in turn affects its reactivity. wikipedia.org Specifically, it makes the ring more susceptible to nucleophilic aromatic substitution, a key reaction for introducing various functional groups. wikipedia.orgbhu.ac.in The different halogens (e.g., bromine, chlorine) can exhibit distinct reactivities, allowing for selective transformations at different positions on the ring. This differential reactivity is a powerful tool in synthetic strategy, enabling the stepwise construction of complex, polysubstituted heterocyclic molecules. guidechem.comnih.gov

Historical Context of Pyrimidine Derivatives in Chemical Research

The study of pyrimidines dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org Since then, the field of pyrimidine chemistry has expanded enormously, driven by the discovery of their crucial role in biological systems and their potential as therapeutic agents. nih.govresearchgate.net The development of new synthetic methodologies and a deeper understanding of their reaction mechanisms have allowed for the preparation of a vast library of pyrimidine derivatives with diverse functionalities. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPORMCRNCNFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394802 | |

| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-92-9 | |

| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chloro 4 Methoxypyrimidine

Precursor Synthesis Strategies

The efficient synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine heavily relies on the availability and purity of its precursors. Key strategies involve the synthesis of halogenated pyrimidine (B1678525) intermediates and the subsequent introduction of the methoxy (B1213986) group.

A crucial precursor for the target compound is a di-halogenated pyrimidine, most notably 5-Bromo-2,4-dichloropyrimidine (B17362) . A common and effective starting material for this intermediate is 5-bromouracil (B15302) . The synthesis involves the reaction of 5-bromouracil with a chlorinating agent, typically phosphorus oxychloride (POCl₃). prepchem.com This reaction is often carried out at reflux for an extended period to ensure complete conversion. prepchem.com The excess POCl₃ is then removed by distillation to yield the desired 5-Bromo-2,4-dichloropyrimidine. prepchem.com

Another important halogenated intermediate is 5-bromo-2-chloropyrimidine (B32469) . This compound can be synthesized from 2-hydroxy-5-bromopyrimidine by reacting it with phosphorus oxychloride in the presence of a base like triethylamine (B128534). chemicalbook.com Alternatively, a one-step synthesis from 2-hydroxypyrimidine (B189755) has been reported, involving bromination with hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride and an organic amine catalyst. patsnap.comgoogle.com

A selection of synthetic methods for these key halogenated pyrimidine intermediates is presented in the table below.

| Starting Material | Reagents | Intermediate | Yield | Reference |

| 5-bromouracil | POCl₃ | 5-Bromo-2,4-dichloropyrimidine | 82% | prepchem.com |

| 2-hydroxy-5-bromopyrimidine | POCl₃, Triethylamine | 5-bromo-2-chloropyrimidine | Not Specified | chemicalbook.com |

| 2-hydroxypyrimidine | HBr, H₂O₂, POCl₃, Triethylamine | 5-bromo-2-chloropyrimidine | ~96.2% | google.com |

The introduction of the methoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyrimidine ring. In the context of synthesizing this compound, the key transformation is the selective methoxylation of 5-Bromo-2,4-dichloropyrimidine .

The regioselectivity of this reaction is of paramount importance. The chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring exhibit different reactivities towards nucleophiles. It has been established that for 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C-5 position, such as a bromine atom, nucleophilic attack is generally favored at the C-4 position. This selectivity is attributed to the electronic effects of the substituents on the pyrimidine ring.

Therefore, the reaction of 5-Bromo-2,4-dichloropyrimidine with one equivalent of a methoxylating agent, such as sodium methoxide (B1231860) (NaOMe), is expected to yield the desired this compound. The reaction is typically carried out in a suitable solvent like methanol (B129727) at controlled temperatures.

An analogous reaction has been reported for the synthesis of 4-Amino-5-bromo-2-chloropyrimidine from 5-bromo-2,4-dichloropyrimidine, where ammonia (B1221849) selectively displaces the C-4 chloro group, further supporting the feasibility of regioselective substitution at this position. guidechem.com

Direct Synthesis Routes for this compound

While a stepwise approach is common, direct synthesis routes that combine multiple steps into a more streamlined process are highly desirable for their efficiency.

A well-defined multi-step synthesis of this compound can be outlined as follows:

Bromination of Uracil (B121893): The synthesis can commence with the bromination of uracil to produce 5-bromouracil .

Dichlorination: The resulting 5-bromouracil is then treated with a chlorinating agent like phosphorus oxychloride to yield the key intermediate, 5-Bromo-2,4-dichloropyrimidine . prepchem.com

Regioselective Methoxylation: Finally, regioselective mono-methoxylation at the C-4 position is achieved by reacting 5-Bromo-2,4-dichloropyrimidine with one equivalent of sodium methoxide in a suitable solvent, affording the target compound, this compound.

This multi-step approach allows for the isolation and purification of intermediates, potentially leading to a final product of high purity.

The concept of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resources, and waste reduction. While a specific one-pot synthesis for this compound from basic precursors is not extensively detailed in the available literature, the principles of the multi-step synthesis suggest its feasibility.

For instance, a one-pot synthesis of 5-bromo-2-chloropyrimidine has been patented, which combines the bromination and chlorination of 2-hydroxypyrimidine in a single process. patsnap.comgoogle.com Extending this concept to include the final methoxylation step would be a logical progression. Such a process would likely involve the in-situ formation of 5-bromo-2,4-dichloropyrimidine followed by the controlled addition of sodium methoxide. However, careful control of reaction conditions would be critical to ensure the desired regioselectivity and prevent the formation of the di-methoxy byproduct.

The development of a robust one-pot synthesis for this compound remains an area for further research and optimization.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is ultimately determined by the optimization of reaction conditions to maximize the yield and purity of the final product. Key parameters that can be adjusted include:

Reaction Temperature: The temperature can significantly influence the rate and selectivity of the reactions. For instance, in the chlorination of 5-bromouracil, reflux temperatures are often required for complete conversion. prepchem.com In contrast, the regioselective methoxylation step may require lower temperatures to control the reaction and prevent side reactions.

Reaction Time: Adequate reaction time is crucial to ensure the completion of each step. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Stoichiometry of Reagents: The molar ratio of the reactants is a critical factor, particularly in the regioselective methoxylation step. Using a stoichiometric amount (one equivalent) of sodium methoxide relative to 5-Bromo-2,4-dichloropyrimidine is key to favoring the formation of the mono-methoxylated product.

Choice of Solvent: The solvent can influence the solubility of the reactants and the rate of the reaction. For the chlorination step, phosphorus oxychloride can sometimes be used as both the reagent and the solvent. prepchem.com For the methoxylation step, an alcohol like methanol is a common choice as it is the conjugate acid of the nucleophile.

Purification Methods: The final purity of this compound is dependent on the purification techniques employed. Recrystallization or column chromatography are common methods used to remove impurities and isolate the desired product.

Catalytic Systems in Pyrimidine Synthesis

The synthesis of substituted pyrimidines often relies on effective catalytic systems to drive reactions to completion and ensure high selectivity. In the context of preparing this compound, catalysts play a crucial role in both the chlorination and the subsequent methoxylation steps.

For the chlorination of a hydroxypyrimidine precursor, such as 5-bromo-2,4-dihydroxypyrimidine, reagents like phosphorus oxychloride (POCl₃) are commonly employed. This transformation can be facilitated by the use of a tertiary amine catalyst, such as triethylamine or N,N-dimethylaniline. vapourtec.comgoogle.com These organic bases can assist in the reaction, potentially by activating the hydroxyl groups or scavenging the HCl generated in situ.

The subsequent methoxylation of the resulting 5-bromo-2,4-dichloropyrimidine is a nucleophilic aromatic substitution reaction. The regioselectivity of this step is of paramount importance. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com This inherent reactivity can sometimes be exploited to achieve selective methoxylation at the desired position without the need for a specific catalyst. However, the presence of an electron-donating substituent, such as a methoxy group, can influence the reactivity of the remaining chlorine atom. Quantum mechanics studies have shown that the LUMO (Lowest Unoccupied Molecular Orbital) distribution, which predicts the site of nucleophilic attack, is sensitive to the substitution pattern on the pyrimidine ring. wuxiapptec.com

In some instances, phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, have been utilized to facilitate the SNAr amination of 2,4-dichloropyrimidine, a reaction analogous to methoxylation. researchgate.net Such catalysts can be beneficial in reactions involving a solid-liquid or liquid-liquid biphasic system, enhancing the transport of the nucleophile to the substrate.

Table 1: Exemplary Catalytic Systems in the Synthesis of Substituted Pyrimidines

| Reaction Step | Precursor | Reagent/Catalyst | Purpose of Catalyst |

| Chlorination | 5-Bromo-2-hydroxypyrimidine | Phosphorus oxychloride / Triethylamine | Facilitates the conversion of hydroxyl to chloro group. vapourtec.com |

| Methoxylation | 5-Bromo-2,4-dichloropyrimidine | Sodium methoxide | Acts as the nucleophile for substitution. |

| Amination (Analogous) | 2,4-Dichloropyrimidine | Sodium sulfinate / Tetrabutylammonium bromide | Catalyzes regioselective amination. researchgate.net |

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the yield, purity, and reaction time in the synthesis of this compound.

In the chlorination step using phosphorus oxychloride, a non-polar solvent like toluene (B28343) is often employed. chemicalbook.com The reaction is typically conducted at elevated temperatures, for instance, between 80-85°C, to ensure a reasonable reaction rate. chemicalbook.com Careful temperature management is essential to prevent unwanted side reactions and decomposition of the starting material or product.

For the subsequent nucleophilic substitution to introduce the methoxy group, the solvent polarity plays a pivotal role in dictating the reaction mechanism and, consequently, the product distribution. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are frequently used for SNAr reactions as they can dissolve the ionic nucleophile (e.g., sodium methoxide) and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. quizlet.com The use of polar protic solvents, like methanol, is also possible, where it can act as both the solvent and the source of the methoxide nucleophile in the presence of a base. researchgate.net

Temperature control during methoxylation is crucial for managing the regioselectivity. The reaction is often performed at a controlled temperature, which can range from ambient temperature to gentle heating, to favor the substitution at the more reactive C4 position and minimize the formation of the C2-substituted isomer or disubstituted byproducts. One study on a related reaction noted that at 60°C, the desired product was not formed, while at 100°C, only a trace amount was identified, highlighting the sensitivity of the reaction to temperature. researchgate.net

Table 2: Impact of Solvent and Temperature on Pyrimidine Synthesis

| Reaction Step | Solvent | Temperature | Observed Effect |

| Chlorination | Toluene | 80-85°C | Effective for the conversion of hydroxypyrimidine to chloropyrimidine. chemicalbook.com |

| Methoxylation | N,N-Dimethylformamide (DMF) | Room Temperature to mild heat | Promotes SNAr reaction by stabilizing intermediates. |

| Methoxylation | Methanol | 30°C | Can serve as both solvent and reagent source, leading to high yield. researchgate.net |

| Methoxylation | Water | 100°C | Ineffective, with only trace product formation observed in an analogous system. researchgate.net |

Advanced Synthetic Techniques

To enhance reaction efficiency, reduce environmental impact, and improve product yields, advanced synthetic methodologies such as microwave-assisted synthesis and flow chemistry are increasingly being explored for the preparation of heterocyclic compounds, including pyrimidine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.net

In the context of pyrimidine synthesis, microwave assistance has been successfully applied to various transformations, including nucleophilic aromatic substitutions. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out using microwave heating at 120–140°C for just 15–30 minutes. quizlet.com This suggests that the methoxylation of 5-bromo-2,4-dichloropyrimidine could be significantly expedited using this technology. The ability of polar solvents, often used in SNAr reactions, to efficiently absorb microwave energy makes this combination particularly effective. youtube.com The rapid and uniform heating provided by microwaves can help to minimize the formation of byproducts that may occur during prolonged heating under conventional conditions.

Flow Chemistry Applications

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of fine chemicals and pharmaceutical intermediates. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. researchgate.net

The application of flow chemistry to the synthesis of substituted pyrimidines is a growing area of research. vapourtec.comresearchgate.net Multicomponent reactions to form fused imidazole-pyrimidine systems have been shown to benefit from flow conditions, with improved yields and regioselectivity, and dramatically reduced reaction times compared to batch processes. vapourtec.com While specific examples of the synthesis of this compound in a flow reactor are not widely reported, the principles of flow chemistry are well-suited for the individual steps involved. For example, the precise control over reaction temperature and residence time offered by flow reactors could be highly advantageous for managing the regioselectivity of the methoxylation step. The improved safety profile of flow chemistry is also a significant consideration when working with reactive intermediates and reagents at elevated temperatures and pressures.

Chemical Reactivity and Transformation Studies of 5 Bromo 2 Chloro 4 Methoxypyrimidine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 5-Bromo-2-chloro-4-methoxypyrimidine core. The regioselectivity of these reactions is dictated by the electronic properties of the pyrimidine (B1678525) ring and the nature of the halogen atoms.

The chlorine atom at the C2 position is susceptible to nucleophilic attack. This reactivity is a common feature of 2-halopyrimidines. Studies on analogous compounds, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, have demonstrated that nucleophilic displacement of a chlorine atom at a position flanked by two nitrogen atoms is a favorable process. nih.gov In the case of this compound, the chlorine at C2 is activated by the adjacent nitrogen atoms, making it a prime site for substitution by various nucleophiles.

While specific research detailing the substitution at the chlorine position of this compound is limited in publicly available literature, the synthesis of related 2-amino-4-substituted pyrimidines from their corresponding 2-chloro precursors is a widely documented transformation. google.comgoogle.com

The bromine atom at the C5 position is generally less reactive towards traditional nucleophilic aromatic substitution compared to the chlorine atom at the C2 or C4 positions in similar pyrimidine systems. This is attributed to the lower activation by the ring nitrogen atoms at the C5 position. However, under specific conditions, particularly with highly reactive nucleophiles or through metal-catalyzed processes, substitution at the C5 position can be achieved.

In dihalogenated pyrimidines, the regioselectivity of nucleophilic substitution is a critical aspect. For compounds containing halogens at the C2 and C4 positions, substitution typically occurs preferentially at the C4 position. nih.govmdpi.comresearchgate.net This is due to the greater activation of the C4 position by the para-nitrogen atom. In the case of this compound, the chlorine atom is at the C2 position. In the analogous 5-bromo-2,4-dichloro-6-methylpyrimidine, reaction with ammonia (B1221849) leads to the selective displacement of the C4-chloro group, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine. nih.gov This suggests a higher reactivity of the C4 position over the C2 position in nucleophilic attack.

For this compound, the primary site of nucleophilic attack is expected to be the C2 position, given the absence of a C4 halogen. The relative reactivity of the C-Cl versus the C-Br bond in nucleophilic substitution on this specific molecule is not extensively documented. However, in many heterocyclic systems, the C-Cl bond is more susceptible to SNAr reactions than the C-Br bond, unless other electronic factors dominate.

Stereoselectivity is generally not a factor in these substitution reactions unless a chiral nucleophile is used, which could lead to the formation of diastereomeric products.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Pyrimidine Systems

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | Not specified | Not specified | nih.gov |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Secondary amines | 4-Amino-5-bromo-2-substituted aminopyrimidines | Boiling ethanol | Not specified | nih.gov |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The differential reactivity of the C-Br and C-Cl bonds is key to achieving selective functionalization.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with a halide, is a widely used method for creating C-C bonds. In the context of dihalogenated heterocycles, the regioselectivity of the coupling is of paramount importance. It is well-established that the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. acs.orggoogle.com

Therefore, in reactions involving this compound, the Suzuki-Miyaura coupling is expected to occur selectively at the C5 position, replacing the bromine atom while leaving the chlorine atom at C2 intact. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. Subsequent coupling at the C2 position would require more forcing reaction conditions. Studies on similar 2,4-dihalopyrimidine systems have shown a preference for coupling at the C4 position. mdpi.comnih.gov

Table 2: General Conditions for Suzuki-Miyaura Coupling on Halopyrimidines

| Catalyst | Base | Solvent | Temperature (°C) | General Observations | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | Good yields with electron-rich boronic acids. | researchgate.net |

| Pd(OAc)2 / Ligand | K3PO4 | n-Butanol | 100 | Efficient for a wide range of heteroarylboronic acids. | nih.gov |

The Heck reaction, the palladium-catalyzed reaction of a halide with an alkene, is another important C-C bond-forming reaction. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key determinant of the reaction's success and regioselectivity. The higher reactivity of the C-Br bond compared to the C-Cl bond suggests that the Heck reaction on this compound would preferentially occur at the C5 position.

This would allow for the introduction of a variety of vinyl groups at the C5 position of the pyrimidine ring, leading to the formation of 5-alkenyl-2-chloro-4-methoxypyrimidines. Detailed experimental studies on the Heck reaction of this compound are not prevalent in the examined literature, but the established principles of Heck reactions on similar substrates can be applied.

Derivatization Strategies and Functional Group Transformations

Direct amidation and esterification of the pyrimidine ring itself are not typical reactions. However, if the methoxy (B1213986) group at the C4 position were to be hydrolyzed to a hydroxyl group, or if a carboxyl group were introduced elsewhere on the ring (for instance, via a cross-coupling reaction followed by oxidation), then standard amidation and esterification protocols could be applied.

For instance, if a hypothetical 2-chloro-4-methoxy-pyrimidine-5-carboxylic acid were synthesized, it could undergo:

Amidation: Reaction with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the corresponding amide.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to the acyl chloride followed by reaction with an alcohol to yield the ester.

The chlorine atom at the C2 position is susceptible to nucleophilic substitution by sulfur nucleophiles. This allows for the synthesis of a variety of sulfur-containing derivatives.

Reaction with Thiols:

this compound can react with thiols (R-SH) in the presence of a base (e.g., sodium hydride or potassium carbonate) to displace the C2-chloride and form 5-bromo-2-(alkylthio/arylthio)-4-methoxypyrimidines.

A generalized reaction is shown below.

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Thiol (R-SH) | Base (e.g., NaH, K₂CO₃) in a suitable solvent | 5-Bromo-2-(alkylthio/arylthio)-4-methoxypyrimidine |

Cyclization Processes and Heterocycle Annulation

The bifunctional nature of this compound, with its two reactive halogen sites, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Through a sequence of reactions, it is possible to introduce functionalities that can undergo intramolecular cyclization.

For example, a Sonogashira coupling at the C5-position with an alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could be followed by an intramolecular nucleophilic aromatic substitution at the C2-position to form a fused ring system.

Hypothetical Cyclization Scheme:

Sonogashira Coupling: Reaction of this compound with an amino-alkyne (e.g., propargylamine) to yield 5-(3-aminoprop-1-yn-1-yl)-2-chloro-4-methoxypyrimidine.

Intramolecular Cyclization: Subsequent base-mediated intramolecular SNAr, where the terminal amino group attacks the C2-position, displacing the chloride and forming a fused pyrimido[4,5-b]pyrrole or similar heterocyclic system.

While specific examples for this compound are not prevalent in the literature, the cyclization of related substituted pyrimidines is a known synthetic strategy. For instance, the alkylation of related 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides has been shown to lead to intramolecular SNAr reactions, resulting in the formation of fused oxazine (B8389632) and tetrahydrooxazepine ring systems.

Computational Chemistry and Spectroscopic Analysis of 5 Bromo 2 Chloro 4 Methoxypyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are expected to offer significant insights into the molecular properties of 5-bromo-2-chloro-4-methoxypyrimidine.

DFT calculations would be instrumental in predicting the optimized geometry, electronic structure, and vibrational frequencies of this compound. By employing a suitable basis set, such as 6-311++G(d,p), researchers could obtain accurate predictions of bond lengths, bond angles, and dihedral angles. These calculated parameters would serve as a benchmark for comparison with experimental data, should it become available. Furthermore, DFT is a powerful tool for calculating the energies of different conformations and predicting the most stable structure of the molecule.

A theoretical DFT study would also yield the predicted vibrational frequencies. These frequencies, corresponding to specific vibrational modes of the molecule, are crucial for interpreting experimental infrared and Raman spectra. The calculations would help in assigning the observed spectral bands to specific molecular motions, such as C-H stretching, C-N stretching, C-Cl stretching, C-Br stretching, and the vibrations of the pyrimidine (B1678525) ring.

Frontier Molecular Orbital (FMO) theory provides key information about the chemical reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the distribution of HOMO and LUMO densities would highlight the most probable sites for electrophilic and nucleophilic reactions.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that complements and validates computational findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. A singlet would be anticipated for the methoxy (B1213986) group protons (-OCH₃), likely appearing in the range of 3.8-4.2 ppm. Another singlet would correspond to the proton at the C6 position of the pyrimidine ring, with its chemical shift influenced by the adjacent nitrogen atoms and the bromo substituent.

¹³C NMR: The carbon NMR spectrum would provide information about all the carbon atoms in the molecule. Distinct signals would be expected for the carbon of the methoxy group, and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons would be significantly affected by the attached substituents (bromo, chloro, and methoxy groups). For instance, the carbon atom bonded to the chlorine (C2) and the carbon bonded to the bromine (C5) would exhibit characteristic chemical shifts.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.9 - 4.1 | 55 - 60 |

| C6-H | 8.5 - 8.8 | - |

| C2 | - | 158 - 162 |

| C4 | - | 165 - 170 |

| C5 | - | 110 - 115 |

| C6 | - | 150 - 155 |

Note: These are estimated values and actual experimental data may vary.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The spectra would display characteristic absorption bands corresponding to the various functional groups and the pyrimidine ring system.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations would be expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methoxy group would appear around 2850-2960 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) would likely be observed in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy group would give rise to a strong band, typically in the 1000-1300 cm⁻¹ range.

C-Cl and C-Br stretching: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, while the C-Br stretching would appear at a lower frequency, typically between 500 and 600 cm⁻¹.

A hypothetical table of key vibrational frequencies is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| C=N/C=C Ring Stretch | 1400 - 1600 |

| C-O Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound and its derivatives. It provides vital information regarding the molecular weight and structural features of the molecule, serving as a primary method for confirming its identity following synthesis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the analysis of this compound and related halogenated heterocycles. caymanchem.com

The mass spectrum of this compound is distinguished by a characteristic molecular ion peak pattern, which arises from the natural isotopic distribution of its two halogen atoms, bromine and chlorine. Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion [M]⁺ and any fragments containing both halogens, typically appearing at m/z, M+2, and M+4. docbrown.info

While detailed experimental fragmentation studies for this specific molecule are not widely published, the fragmentation pattern can be predicted based on established principles for substituted pyrimidines and halogenated aromatic compounds. docbrown.infocapes.gov.br Upon ionization, typically through electron impact (EI), the molecular ion is formed. The monoisotopic mass of this compound is 221.91956 Da. uni.lu

Key expected fragmentation pathways include:

Loss of a Methyl Radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a significant fragment ion at [M-15]⁺.

Loss of Halogens: Sequential loss of the halogen atoms as radicals (Cl• or Br•) is a common pathway.

Pyrimidine Ring Fission: The heterocyclic ring can undergo cleavage, often involving the elimination of stable small molecules such as hydrogen cyanide (HCN), a characteristic fragmentation for pyrimidine-containing structures. capes.gov.br

Loss of Formaldehyde (B43269): As observed in other methoxy-pyrimidines, the loss of formaldehyde (CH₂O) through rearrangement is another plausible fragmentation route. capes.gov.br

Computational predictions for the mass-to-charge ratio (m/z) of this compound under various ionization conditions provide further insight into its expected mass spectral behavior.

Predicted Mass-to-Charge (m/z) Ratios for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M]⁺ | 221.91901 |

| [M+H]⁺ | 222.92684 |

| [M+Na]⁺ | 244.90878 |

| [M+NH₄]⁺ | 239.95338 |

| [M-H]⁻ | 220.91228 |

Data sourced from predicted values. uni.lu

Table of Expected Molecular and Fragment Ions in Mass Spectrometry

| Ion Type | Formula | Isotopic Combination | Approximate m/z | Notes |

|---|---|---|---|---|

| Molecular Ion | [C₅H₄BrClN₂O]⁺ | ⁷⁹Br, ³⁵Cl | 222 | Characteristic M, M+2, M+4 pattern docbrown.info |

| Molecular Ion | [C₅H₄BrClN₂O]⁺ | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | 224 | |

| Molecular Ion | [C₅H₄BrClN₂O]⁺ | ⁸¹Br, ³⁷Cl | 226 | |

| Fragment | [C₄H₁BrClN₂O]⁺ | - | 207 / 209 / 211 | Loss of methyl radical (•CH₃) |

| Fragment | [C₅H₄ClN₂O]⁺ | - | 143 / 145 | Loss of bromine radical (•Br) |

| Fragment | [C₅H₄BrN₂O]⁺ | - | 187 / 189 | Loss of chlorine radical (•Cl) |

Mass spectrometry is also indispensable in the analysis of derivatives of this compound. By tracking the shift in the molecular ion peak, chemists can confirm the successful substitution of the bromine or chlorine atoms in various nucleophilic substitution reactions, thereby verifying the synthesis of new, more complex molecules. caymanchem.com

This compound as a Core Scaffold for Bioactive Compounds

This compound serves as a key starting material for the generation of a wide range of halogenated heterocyclic compounds. researchgate.netcaymanchem.combertin-bioreagent.com The differential reactivity of the chloro and bromo substituents allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the bromine atom at the 5-position can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This dual reactivity makes it an ideal scaffold for creating diverse libraries of compounds for biological screening.

The methoxy group at the 4-position also plays a crucial role, influencing the electronic properties of the pyrimidine ring and providing an additional site for modification, if necessary. The strategic placement of these functional groups allows for the precise introduction of various pharmacophores, enabling the optimization of a compound's biological activity, selectivity, and pharmacokinetic properties. A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives, for instance, were synthesized via nucleophilic substitution reactions with various sulfonyl and acid chlorides, highlighting the utility of this scaffold in generating new chemical entities with potential therapeutic applications. researchgate.net

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of their substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Activity

The substituents at various positions of the pyrimidine ring play a critical role in determining the pharmacological profile of the resulting compounds.

Position 2: The chloro group at the 2-position of this compound is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. For instance, replacing the chloro group with benzyloxy moieties has been a strategy in the synthesis of anticancer agents. researchgate.net

Position 4: The methoxy group at the 4-position influences the electronic properties of the pyrimidine ring and can be involved in hydrogen bonding interactions with biological targets. Modifications at this position can significantly impact activity.

Position 5: The bromo substituent at the 5-position is another handle for chemical modification, often through cross-coupling reactions like the Suzuki coupling. researchgate.net As seen in the antiretroviral studies, the nature of the halogen at this position can dramatically affect potency. nih.gov The introduction of aryl groups at this position has been shown to be beneficial for anticancer activity. researchgate.net In studies of purine (B94841) and pyrimidine nucleotides as ecto-5'-nucleotidase (CD73) inhibitors, a 5-fluorouridine (B13573) derivative showed high potency, indicating the importance of the 5-substituent in enzyme inhibition. nih.gov

The collective findings from various studies emphasize that a systematic exploration of substituents at the 2, 4, and 5-positions of the pyrimidine ring, a process facilitated by the use of versatile starting materials like this compound, is a powerful strategy for the discovery of novel and effective therapeutic agents.

Rational Drug Design Approaches

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of the three-dimensional structure of a biological target. This compound is an ideal scaffold for such approaches due to its distinct reactivity. The chlorine atom at the C2 position and the bromine atom at the C5 position are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. guidechem.com This versatility enables chemists to systematically modify the structure to optimize interactions with a target protein.

For instance, in the design of kinase inhibitors, a common strategy involves using a heterocyclic core, like pyrimidine, to anchor the molecule in the ATP-binding site of the enzyme. The substituents on the pyrimidine ring can then be modified to form key hydrogen bonds and occupy hydrophobic pockets within the active site, leading to enhanced potency and selectivity. The methoxy group at the C4 position of this compound can also be targeted for modification, for example, through demethylation followed by etherification, to further explore the chemical space around the core scaffold. jocpr.com

An example of a rational design strategy involving a related pyrimidine scaffold is the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapies for cancer. nih.gov By using a core structure that can be systematically modified, researchers can develop a library of compounds and test their activity, using the results to inform the design of the next generation of molecules with improved properties.

Computational Drug Discovery for this compound Analogs

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. For analogs derived from this compound, these techniques can predict their potential as therapeutic agents and guide their synthesis.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is used to forecast the binding affinity and interaction patterns of novel compounds. For analogs of this compound, docking studies can screen a virtual library of derivatives against a specific protein target before they are synthesized, saving time and resources.

In a study involving pyrimidine derivatives synthesized from the related starting material 5-bromo-2,4-dichloropyrimidine (B17362), molecular docking was used to evaluate their potential as anti-colorectal cancer agents by targeting Thymidylate Synthase. jocpr.com The docking results identified key hydrogen bonding and hydrophobic interactions between the pyrimidine analogs and the amino acid residues in the enzyme's active site. jocpr.com

Similarly, in a study on 2-amino-4-chloro-pyrimidine derivatives, molecular docking was performed against the main protease (3CLpro) of SARS-CoV-2. nih.gov The results, summarized in the table below, revealed that the binding affinity was influenced by the different substituents on the pyrimidine core, with some derivatives showing stronger binding energies than others. nih.gov These studies highlight how molecular docking can be effectively applied to screen and prioritize pyrimidine-based compounds for further development.

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative 3 | -6.61 | Cys145, Met49, Pro52 | Hydrogen Bond, Hydrophobic |

| Derivative 4 | -7.03 | His163, Glu166, Gln189 | Hydrogen Bond, Hydrophobic |

| Derivative 5 | -7.06 | Leu141, His172, Tyr54 | Hydrogen Bond, Hydrophobic |

| Derivative 6 | -8.12 | His41, Met165, Arg188 | Hydrogen Bond, Pi-Sulfur |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For analogs of this compound, QSAR models can be developed to predict the activity of unsynthesized compounds and to understand which structural features are important for their therapeutic effect.

In one such study on a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, researchers developed QSAR models using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. nih.gov The models were able to predict the anticancer activity of the compounds with a high degree of accuracy. The statistical quality of the models is presented in the table below. The high R² value for the ANN model indicates a strong correlation between the descriptors and the biological activity. nih.gov

Another QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors identified key molecular descriptors related to atomic properties like electronegativity and polarizability that influence the inhibitory activity. nih.gov These findings provide valuable insights for designing more potent and selective COX-2 inhibitors based on the pyrimidine scaffold.

| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) |

|---|---|---|---|

| MLR | 0.889 | 0.812 | 0.311 |

| ANN | 0.998 | 0.914 | 0.045 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. chemrxiv.orgchemrxiv.org In drug discovery, MD simulations are used to study the stability of a ligand-protein complex and to analyze the dynamic behavior of the ligand in the binding site. nih.gov For promising analogs of this compound identified through molecular docking, MD simulations can offer a more realistic and dynamic picture of their interaction with the target protein.

The simulation tracks the movements of atoms over a period of time, allowing researchers to observe the stability of key interactions, such as hydrogen bonds, and to identify any conformational changes in the protein or the ligand upon binding. nih.gov For example, a study on antidiabetic benzamide (B126) derivatives used MD simulations to confirm the stability of the top-ranked compound within the active sites of α-glucosidase and α-amylase. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time indicated a stable binding mode. nih.gov

By applying MD simulations to the most promising this compound analogs, scientists can validate the docking results, refine the binding poses, and gain a deeper understanding of the molecular recognition process, which is crucial for the rational design of more effective drugs. nih.govphyschemres.org

Conclusion

5-Bromo-2-chloro-4-methoxypyrimidine is a highly functionalized and synthetically versatile halogenated pyrimidine (B1678525). Its distinct physicochemical properties and predictable reactivity make it an important intermediate in organic synthesis. The ability to selectively functionalize the 2- and 5-positions through nucleophilic substitution and cross-coupling reactions, respectively, provides a powerful platform for the construction of complex, polysubstituted pyrimidines. This, in turn, facilitates the exploration of new chemical space and the development of novel molecules with potential applications in various fields of chemical research.

Applications in Agrochemical and Material Science Research

Development of Novel Agrochemicals

The pyrimidine (B1678525) scaffold is central to the development of many agrochemicals due to the wide-ranging biological activities exhibited by its derivatives, including fungicidal, insecticidal, and herbicidal properties. researchgate.netrawdatalibrary.net 5-Bromo-2-chloro-4-methoxypyrimidine serves as a key intermediate in the synthesis of more complex pesticide ingredients, leveraging its chemical reactivity to create molecules with high efficacy for crop protection. pipzine-chem.com

Pesticidal Properties of Halogenated Pyrimidines

Halogenated pyrimidines are a significant class of compounds in agrochemical research. The presence of halogen atoms on the pyrimidine ring often enhances the biological activity of the molecule. nih.gov These compounds are known to exhibit potent pesticidal effects, and their derivatives have been commercialized as fungicides and insecticides. rawdatalibrary.net The specific arrangement and type of halogen can influence the compound's mode of action and spectrum of activity. Research into halogenated pyrrolo[3,2-d]pyrimidines, for instance, has revealed significant antiproliferative activity. nih.govnih.gov The investigation of such compounds helps in the discovery of new pesticidal agents to manage crop diseases and pests effectively. google.com

Herbicidal and Insecticidal Applications

Pyrimidine derivatives are a cornerstone in the search for new herbicides and insecticides. researchgate.net Their broad-spectrum biological activities make them a focal point for innovation in pesticide development. researchgate.netrawdatalibrary.net

In herbicidal research, pyrimidine-based compounds have been developed as potent inhibitors of key plant enzymes. For example, certain pyrimidine-biphenyl hybrids have shown excellent post-emergence herbicidal activity and broad-spectrum weed control by inhibiting the acetohydroxyacid synthase (AHAS) enzyme. acs.org Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and found to possess significant herbicidal effects, with some acting as inhibitors of protoporphyrinogen (B1215707) oxidase. nih.govmdpi.com

The following table summarizes findings from studies on pyrimidine-based herbicides:

| Pyrimidine Derivative Class | Target Weed(s) | Mechanism of Action | Research Finding |

| Pyrimidine-biphenyl hybrids | Descurainia sophia, Ammannia arenaria | Acetohydroxyacid synthase (AHAS) inhibition | Exhibited higher herbicidal activity than the commercial herbicide bispyribac (B138428) against resistant weeds. acs.org |

| Pyrido[2,3-d]pyrimidines | Bentgrass (Agrostis stolonifera) | Protoporphyrinogen oxidase (PPO) inhibition | Compound 2o showed activity comparable to commercial herbicides clomazone (B1669216) and flumioxazin. nih.govmdpi.com |

| Pyrimidine thioureas | Digitaria adscendens, Amaranthus retroflexus | Root growth inhibition | Compound 4d showed an 81.5% inhibition rate on the root growth of Brassica napus. researchgate.net |

In the field of insecticides, pyrimidine derivatives have been successfully developed into commercial products. nih.gov Research has focused on creating new structures with improved efficacy and novel modes of action to combat insecticide resistance. nih.gov For instance, pyrimidinamine derivatives designed from the template of the existing insecticide pyrimidifen (B132436) have shown high efficacy against pests like Aphis fabae. rawdatalibrary.net Other studies have synthesized novel pyrimidine derivatives containing a urea (B33335) pharmacophore that exhibit mortality against the mosquito vector Aedes aegypti. nih.gov

The table below highlights research on pyrimidine-based insecticides:

| Pyrimidine Derivative Class | Target Pest(s) | Efficacy | Research Finding |

| Pyrimidine-urea hybrids | Aedes aegypti (mosquito) | 70% mortality at 2 µg/mL | Compound 4d showed promising activity against both adult and larval mosquitoes. nih.gov |

| Pyrimidinamine derivatives | Aphis fabae (bean aphid) | LC50 value of 1.46 mg/L | Compound T23 demonstrated better control effects than the commercial insecticide spirotetramat. rawdatalibrary.net |

Functional Materials Development

The pyrimidine ring's electron-deficient nature makes it a crucial component in the design of organic (opto)electronic materials. alfa-chemistry.comresearchgate.net This property facilitates its use as an electron-acceptor unit in various molecular structures, which is advantageous for creating materials used in advanced electronic devices. alfa-chemistry.comresearchgate.net Pyrimidine derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. alfa-chemistry.commdpi.com

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, pyrimidine derivatives are versatile building blocks used in various device layers. spiedigitallibrary.org Their high electron-accepting properties and coordination ability allow them to function as fluorescent emitters, host materials, and electron-transporting materials (ETMs). alfa-chemistry.comspiedigitallibrary.org Incorporating pyrimidine units can enhance electron injection and transport, improve emission efficiency, and lower the operating voltage of OLEDs. alfa-chemistry.com

Recent research has focused on pyrimidine-based thermally activated delayed fluorescence (TADF) emitters, which can achieve very high quantum efficiencies. rsc.org For example, blue TADF emitters synthesized with a pyrimidine acceptor and a spiro-acridine donor have yielded OLEDs with external quantum efficiencies exceeding 30%. rsc.org Furthermore, pyrimidine-based bipolar host materials are effective in creating a balance of charge carriers, leading to high-efficiency phosphorescent OLEDs. spiedigitallibrary.org

| OLED Application | Pyrimidine Derivative Type | Function | Performance Highlight |

| Emitter | Thermally Activated Delayed Fluorescence (TADF) | Blue Emitter | External quantum efficiency of 31.45% achieved with a 2SPAc-PPM based device. rsc.org |

| Host Material | Bipolar Host (Carbazole-pyrimidine) | Charge Carrier Balance | Enables superior carrier balance for high-efficiency phosphorescent OLEDs. spiedigitallibrary.org |

| Electron Transport Layer (ETL) | Pyrimidine end-capped material (DPmPy-BP ) | Electron Injection/Transport | Combined with silver, it improves electron injection and provides long-term stability, surpassing conventional materials. rsc.org |

Photovoltaic Cells

In the field of organic photovoltaics (OPVs), or solar cells, the properties of pyrimidine derivatives are highly beneficial. The π-conjugated systems containing pyrimidine units favor planar molecular structures and promote efficient intramolecular charge transfer, which are critical for photovoltaic performance. alfa-chemistry.com The electron-withdrawing nature of the pyrimidine ring makes it a promising component for dye sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The pyrimidine ring can form coordinate bonds with the TiO2 surface of the solar cell, acting as an effective electron-withdrawing anchoring group. researchgate.net This interaction is crucial for efficient electron injection from the dye to the semiconductor.

Sensors and Electronic Materials

The unique electronic properties of pyrimidines also lend themselves to applications in sensors and other electronic materials. mdpi.com The ability of the pyrimidine nitrogen atoms to engage in hydrogen bonding, chelation, and protonation makes them suitable for designing chemical sensors. researchgate.net For instance, pyrimidine-based oligomers have been investigated for their potential use as pH indicators due to their responsive optical properties. mdpi.com In the broader field of electronic materials, pyrimidine derivatives are used to create n-type polymeric semiconductors and conjugated polymers for various microelectronic applications. mdpi.com

Future Perspectives and Emerging Research Directions

Green Chemistry Approaches in Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidine derivatives has traditionally relied on methods that often involve hazardous reagents and solvents. rasayanjournal.co.inresearchgate.net The principles of green chemistry are increasingly being adopted to develop more environmentally benign and sustainable synthetic routes. rasayanjournal.co.in These approaches aim to reduce waste, minimize energy consumption, and utilize less toxic substances. rasayanjournal.co.in

Several green techniques have shown promise for the synthesis of pyrimidines and could be adapted for the production of 5-Bromo-2-chloro-4-methoxypyrimidine and its derivatives. These methods include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields in the synthesis of pyrimidine analogues. researchgate.net

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency, providing a greener alternative to conventional heating. researchgate.net

Solvent-Free Reactions and Use of Green Solvents: Conducting reactions without a solvent or in environmentally friendly solvents like water minimizes the generation of volatile organic compounds. rsc.orgjmaterenvironsci.com For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully achieved in aqueous media. jmaterenvironsci.com

Catalysis: The use of reusable catalysts, including nanocatalysts and organocatalysts, can improve reaction efficiency and reduce waste. rasayanjournal.co.inresearchgate.net For example, nanoparticles of NaX Zeolite have been used as a green catalyst for the synthesis of pyrazolone-pyrimidine derivatives. researchgate.net

Mechanochemistry: Solvent-free mechanochemical methods, such as grinding, have been developed for the iodination of pyrimidines, offering a simple, efficient, and eco-friendly approach that could be explored for the halogenation of other pyrimidine systems. nih.gov

A patent for a one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) highlights a move towards more efficient processes by using hydrogen peroxide with hydrobromic acid, which is less volatile than the traditional bromine and glacial acetic acid system. google.com This approach also significantly improves the utilization of the bromine element. google.com Future research will likely focus on adapting and optimizing these green methodologies for the specific synthesis of this compound, aiming for higher yields, reduced environmental impact, and greater cost-effectiveness. rasayanjournal.co.in

High-Throughput Screening of this compound Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify potential therapeutic agents. nih.gov The creation of diverse chemical libraries based on a common scaffold is crucial for the success of HTS campaigns. rsc.org this compound is an ideal starting material for generating such libraries due to the differential reactivity of its chloro and bromo substituents, allowing for sequential and site-selective modifications. guidechem.com

The development of libraries from halogenated pyrimidines is a well-established strategy in medicinal chemistry. For instance, 5-bromo-2,4-dichloropyrimidine (B17362) has been used as a scaffold to synthesize libraries of 2,4,5-trisubstituted pyrimidines. nih.gov Similarly, fragment-based drug discovery (FBDD) often utilizes brominated fragments, like 3-bromopyrimidine, which can be elaborated through cross-coupling reactions to rapidly generate more potent lead compounds. acs.org

A general synthetic strategy for creating a library from a bromo-chloro-pyrimidine scaffold could involve:

Initial Nucleophilic Substitution: The more reactive chloro group at the C2 position can be displaced by a variety of nucleophiles.

Suzuki-Miyaura Coupling: The bromo group at the C5 position can then undergo a Suzuki-Miyaura cross-coupling reaction with a diverse range of boronic acids or esters to introduce further complexity.

This modular approach allows for the creation of a large and diverse library of compounds from a single, readily available starting material. The screening of these libraries against various biological targets can lead to the identification of novel hits for a wide range of diseases. nih.gov Future efforts will focus on expanding the diversity of building blocks used in these synthetic routes and employing advanced screening technologies to accelerate the discovery of new bioactive molecules derived from this compound.

Nanotechnology and Pyrimidine-Based Materials

The intersection of nanotechnology and pyrimidine chemistry is a rapidly emerging field with the potential to generate novel materials with unique properties and applications. The functionalization of nanoparticles with pyrimidine derivatives can enhance their therapeutic efficacy, targeting capabilities, and biocompatibility. nih.gov

The reactive halogen atoms on this compound make it a valuable building block for the synthesis of pyrimidine-functionalized nanoparticles. guidechem.com These functionalized nanoparticles can be designed for a variety of biomedical applications:

Drug Delivery: Pyrimidine derivatives can be attached to the surface of nanoparticles to improve their drug-loading capacity and facilitate targeted delivery to cancer cells. nih.gov

Antimicrobial Agents: The surfaces of polymeric nanoparticles can be modified with pyrimidine compounds to create materials with contact-killing antibacterial properties. mdpi.com This is achieved through the disruption of the bacterial cell membrane. mdpi.com

Biofilm Disruption: Functionalized polystyrene nanoparticles have been shown to interact with the extracellular polymeric substances (EPS) of biofilms, leading to their disruption. mdpi.com

The synthesis of pyranopyrimidine derivatives has been efficiently catalyzed by nanoparticles, which can be easily recovered and reused, highlighting a synergistic relationship between these two fields. capes.gov.br Furthermore, pyrimidine polymers themselves have demonstrated excellent antimicrobial and anti-inflammatory properties, making them suitable for applications such as wound healing dressings. acs.org

Future research in this area will likely explore the development of multifunctional nanoparticles that combine the therapeutic properties of pyrimidine derivatives with the diagnostic capabilities of imaging agents. nih.gov The precise control over the structure and properties of these pyrimidine-based nanomaterials will be key to unlocking their full potential in medicine and materials science.

Interdisciplinary Research Integrating Pyrimidine Chemistry

The broad spectrum of biological activities and material properties associated with pyrimidine derivatives makes them ideal candidates for interdisciplinary research. nih.govnovapublishers.com The chemical versatility of this compound, in particular, allows for its application in diverse fields, fostering collaborations between chemists, biologists, material scientists, and medical researchers. guidechem.com

Key areas of interdisciplinary research involving pyrimidine chemistry include:

Medicinal Chemistry: Pyrimidine scaffolds are present in a vast number of approved drugs and are continuously explored for the development of new therapeutic agents against cancer, microbial infections, and neurological disorders. nih.govnih.govresearchgate.net The ability to functionalize this compound at multiple positions allows for the fine-tuning of its pharmacological properties. guidechem.com

Materials Science: Pyrimidine derivatives are being investigated for the creation of materials with special optical, electrical, and thermal properties. pipzine-chem.com The incorporation of pyrimidine moieties into polymers can lead to the development of advanced materials for a variety of applications.

Agricultural Chemistry: The chemical reactivity of pyrimidine derivatives is being harnessed in the development of new pesticides and herbicides. pipzine-chem.com

Biochemistry and Chemical Biology: Pyrimidine-based molecules are used as probes to study biological processes and to investigate the structure and function of enzymes and receptors.

The continued exploration of the reactions of this compound and its derivatives will undoubtedly lead to the discovery of novel compounds with significant potential across these and other scientific disciplines. The success of these endeavors will rely on strong collaborative efforts that bridge the gap between fundamental chemical synthesis and applied research in various fields.

Interactive Data Table: Research Findings on Pyrimidine Derivatives

| Research Area | Key Finding | Compound/Scaffold Mentioned | Potential Application |

| Green Chemistry | Development of solvent-free mechanochemical iodination. nih.gov | Uracil (B121893), Cytosine | Sustainable synthesis of halogenated pyrimidines. |

| Green Chemistry | Use of NaX Zeolite nanoparticles as a green catalyst. researchgate.net | Pyrazolone-pyrimidine derivatives | Efficient and environmentally friendly synthesis. |

| High-Throughput Screening | Use of 5-bromo-2,4-dichloropyrimidine for library synthesis. nih.gov | 2,4,5-Trisubstituted pyrimidines | Drug discovery for various diseases. |

| High-Throughput Screening | Elaboration of brominated fragments for FBDD. acs.org | 3-Bromopyrimidine | Rapid development of potent enzyme inhibitors. |

| Nanotechnology | Functionalization of nanoparticles for drug delivery. nih.gov | General Pyrimidine Derivatives | Targeted cancer therapy. |

| Nanotechnology | Modification of polymeric nanoparticles with pyrimidines. mdpi.com | Alkyl pyrimidines | Antibacterial surfaces and materials. |

| Medicinal Chemistry | Synthesis of potential antimycotic agents. nih.gov | Functionalized pyrimidines | Treatment of fungal infections. |

| Medicinal Chemistry | Development of anticonvulsant agents. researchgate.net | 5-bromo-2,4-dichloropyrimidine derivatives | Treatment of epilepsy and other seizure disorders. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.